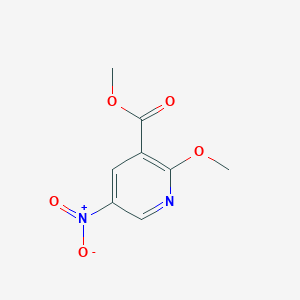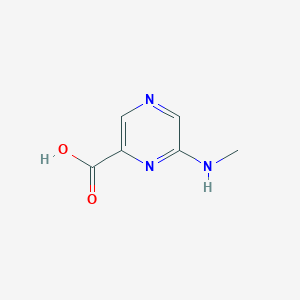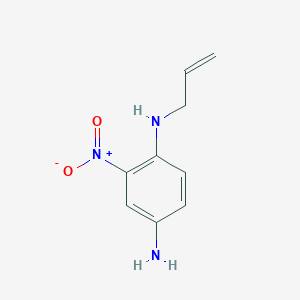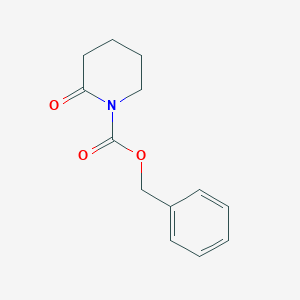
Methyl 2-methoxy-5-nitronicotinate
Vue d'ensemble
Description
“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the CAS Number: 122433-50-5 . It has a molecular weight of 212.16 . The IUPAC name for this compound is methyl 2-methoxy-5-nitronicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 2-methoxy-5-nitronicotinate” is1S/C8H8N2O5/c1-14-7-6 (8 (11)15-2)3-5 (4-9-7)10 (12)13/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.
Applications De Recherche Scientifique
It’s worth noting that the applications of a chemical compound can be vast and varied, depending on the field of study. They can be used in fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of “Methyl 2-methoxy-5-nitronicotinate” would depend on the research question being addressed, the experimental design, and the desired outcomes.
“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the molecular formula C8H8N2O5 . It’s used in various fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of this compound would depend on the research question being addressed, the experimental design, and the desired outcomes.
“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the molecular formula C8H8N2O5 . It’s used in various fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of this compound would depend on the research question being addressed, the experimental design, and the desired outcomes.
Safety And Hazards
The safety information available indicates that “Methyl 2-methoxy-5-nitronicotinate” should be handled with care. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing . It’s also recommended to use personal protective equipment as required .
Propriétés
IUPAC Name |
methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(8(11)15-2)3-5(4-9-7)10(12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKVLUGRWNKURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559522 | |
| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-nitronicotinate | |
CAS RN |
122433-50-5 | |
| Record name | Methyl 2-methoxy-5-nitro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122433-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)




![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)

![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)

